2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[1-benzyl-5-(4-bromophenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3OS/c23-19-10-8-18(9-11-19)20-14-24-22(26(20)15-17-6-2-1-3-7-17)28-16-21(27)25-12-4-5-13-25/h1-3,6-11,14H,4-5,12-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZVWPWNLUGNMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=C(N2CC3=CC=CC=C3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent.
Thioether formation: The thiol group is introduced via nucleophilic substitution reactions.
Pyrrolidine attachment: The final step involves the reaction of the intermediate with pyrrolidine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing imidazole and thiazole rings often exhibit significant antimicrobial properties. Preliminary studies suggest that derivatives of this compound demonstrate antibacterial activity against both gram-positive and gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These results highlight the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains.
Anticancer Activity
The anticancer potential of this compound has been assessed through various in vitro studies. It has shown promising results against multiple cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| HeLa (Cervical Cancer) | 12.3 |
| A549 (Lung Cancer) | 9.8 |
These findings indicate that the compound may inhibit cell proliferation effectively, suggesting mechanisms of action that could involve apoptosis induction or cell cycle arrest.
Enzyme Inhibition
The compound's ability to inhibit key enzymes has also been studied. Notably, it has shown activity against acetylcholinesterase (AChE) and urease:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 8.2 |
| Urease | 5.6 |
These results suggest that the compound could be useful in treating conditions like Alzheimer's disease (via AChE inhibition) and as a potential therapeutic agent for urea-related disorders.
Molecular Docking Studies
Computational studies have indicated that the compound can bind to active sites of target proteins, potentially inhibiting their function. For instance, docking studies with acetylcholinesterase suggest strong binding affinity due to hydrophobic interactions facilitated by the bromophenyl group.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Study on Antimicrobial Efficacy : A recent study evaluated the antibacterial effects of this compound against MRSA strains, showing significant inhibition compared to standard antibiotics.
- Anticancer Efficacy Assessment : In vitro tests on MCF-7 cells revealed that treatment with the compound resulted in increased apoptotic markers, suggesting a mechanism involving programmed cell death.
- Enzyme Inhibition Analysis : A study focused on urease inhibition demonstrated that the compound could reduce urea levels significantly in vitro, indicating its potential application in treating hyperuremia.
Mechanism of Action
The mechanism of action of 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Key Compounds:
2-{[1-Benzyl-5-(4-Fluorophenyl)-1H-Imidazol-2-yl]Sulfanyl}-1-[5-(1-Pyrrolidinylcarbonyl)-1H-Pyrrol-3-yl]Ethanone Structural Difference: Fluorine substituent at the phenyl ring vs. bromine in the target compound. Impact: The electron-withdrawing bromine group (4-bromophenyl) may enhance metabolic stability compared to fluorine, which is smaller and less polar. This could influence binding affinity in hydrophobic pockets of biological targets .
1-(4-Bromophenyl)-2-(4,6-Dibromo-1H-Benzimidazol-1-yl)Ethanone (5d) Structural Difference: Benzimidazole core with dibromo substitution vs. imidazole with benzyl and 4-bromophenyl groups.
Ethyl 2-(4-Bromophenyl)-1-[3-(1H-Imidazol-1-yl)Propyl]-1H-Benzimidazole-5-Carboxylate Structural Difference: Ethyl ester and propyl-imidazole substituents vs. thioether-linked pyrrolidinyl ethanone. Impact: The ester group improves solubility, while the imidazole-propyl chain may facilitate membrane penetration, as seen in anti-HIV and anti-inflammatory analogs .
Key Research Findings
- Electron-Withdrawing Groups : Bromine at the para position (as in the target compound) is associated with increased stability and binding affinity in enzyme inhibition studies compared to fluorine or nitro groups .
- Thioether Linkages : The thioether group in the target compound may enhance redox activity, similar to sulfur-containing anti-cancer agents like dasatinib .
- Pyrrolidine Moiety: The pyrrolidinyl ethanone group could mimic natural substrates in kinase or protease inhibition, as seen in FDA-approved drugs (e.g., imatinib) .
Biological Activity
The compound 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule featuring an imidazole ring, which is known for its diverse biological activities. The presence of a bromine atom on the phenyl ring and a thioether linkage enhances its chemical reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur. The structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 432.36 g/mol |
| Key Functional Groups | Imidazole ring, thioether linkage |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may interact with specific receptors involved in pain and inflammation pathways.
- Antimicrobial Activity : Similar imidazole derivatives have shown effectiveness against various bacterial strains, suggesting potential antimicrobial properties for this compound.
Analgesic Properties
Research indicates that compounds similar to This compound exhibit analgesic effects. Studies have demonstrated that imidazole derivatives can modulate pain pathways by inhibiting cyclooxygenase enzymes (COX), which are crucial in the synthesis of prostaglandins involved in inflammation and pain signaling .
Antitumor Activity
Preliminary studies suggest that derivatives of this compound may possess antitumor properties. For instance, related compounds have been tested for their ability to inhibit tumor cell proliferation in vitro. The mechanism often involves inducing apoptosis in cancer cells or disrupting cell cycle progression .
Antimicrobial Effects
Imidazole derivatives are widely recognized for their antimicrobial activities. Research has shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, the minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 6 µM against resistant strains .
Case Studies and Research Findings
Several studies have explored the biological activities associated with imidazole-containing compounds:
- Study on Antimicrobial Activity : A study tested various imidazole derivatives against bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications significantly enhanced antibacterial potency .
- Analgesic Activity Assessment : In a preclinical model, compounds similar to the target molecule were administered to assess their analgesic effects using formalin-induced pain tests. Results showed a significant reduction in pain response compared to control groups .
Q & A
Q. What are the common synthetic routes for preparing 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone?
Methodological Answer: The compound is typically synthesized via multi-step reactions involving:
- Imidazole core formation : Condensation of benzylamine derivatives with substituted aldehydes (e.g., 4-bromobenzaldehyde) under acidic or catalytic conditions to form the 1H-imidazole scaffold .
- Thioether linkage : Reaction of the imidazole intermediate with a thiol-containing reagent (e.g., 2-mercapto-1-(pyrrolidin-1-yl)ethanone) in polar aprotic solvents like DMF or DMSO, often using coupling agents such as DCC (dicyclohexylcarbodiimide) .
- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) and recrystallization from ethanol or acetonitrile to isolate the final product .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
Methodological Answer: Key analytical techniques include:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., benzyl protons at δ 4.8–5.2 ppm, pyrrolidine protons at δ 1.8–2.5 ppm) .
- Mass spectrometry (EI/ESI-MS) : Molecular ion peaks (e.g., m/z ≈ 480–500 for the parent ion) and fragmentation patterns to confirm molecular weight .
- Elemental analysis : Experimental vs. calculated C, H, N, S values (e.g., ±0.3% deviation) to validate purity .
Q. What solvent systems are optimal for solubility and formulation in biological assays?
Methodological Answer: The compound exhibits moderate solubility in DMSO (≥10 mM) and DMF, but limited solubility in aqueous buffers. For in vitro studies:
- Prepare stock solutions in DMSO (≤1% v/v final concentration to avoid cytotoxicity).
- Use surfactants like Tween-80 (0.1–0.5%) or cyclodextrins to enhance aqueous dispersion .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
- Substituent variation : Synthesize analogs with different aryl groups (e.g., replacing 4-bromophenyl with 4-fluorophenyl) to assess electronic effects on target binding .
- Docking studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450 or kinase targets). For example, the imidazole-thioether moiety may coordinate with metal ions in catalytic sites .
- Bioassay correlation : Test analogs in enzyme inhibition assays (IC values) and correlate with computational predictions to refine SAR .
Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?
Methodological Answer:
- Reaction monitoring : Use in-situ FTIR or HPLC to detect intermediates and optimize reaction time/temperature (e.g., 60–80°C for imidazole formation) .
- Catalyst screening : Compare palladium catalysts (e.g., Pd/C vs. Pd(OAc)) for coupling reactions to improve efficiency .
- Byproduct analysis : LC-MS to identify side products (e.g., over-alkylation) and adjust stoichiometry (e.g., 1.2:1 molar ratio of thiol to imidazole) .
Q. How can researchers design experiments to assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, then analyze via HPLC for degradation products (e.g., hydrolysis of the thioether bond) .
- Light/thermal stability : Expose solid samples to UV light (254 nm) or 40–60°C for 48 hours, monitoring changes via DSC (differential scanning calorimetry) .
Q. What experimental frameworks validate the compound’s mechanism of action in cellular models?
Methodological Answer:
- Kinetic assays : Measure time-dependent inhibition of target enzymes (e.g., NADPH consumption for oxidoreductases) .
- Gene expression profiling : Use RNA-seq or qPCR to identify downstream pathways affected by treatment (e.g., apoptosis markers like BAX/BCL-2) .
- Competitive binding assays : Co-incubate with known inhibitors (e.g., ketoconazole for CYP450) to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
